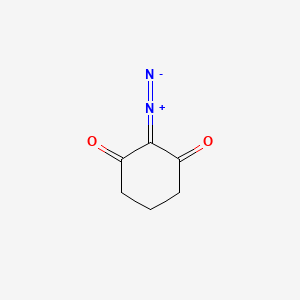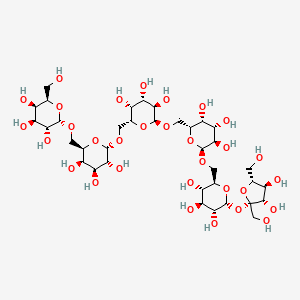
2-Diazocyclohexane-1,3-dione
概述
描述
2-Diazocyclohexane-1,3-dione is a cyclic diazo compound characterized by the presence of a diazo group (-N=N-) attached to a cyclohexane-1,3-dione ring
作用机制
Target of Action
2-Diazocyclohexane-1,3-dione is a versatile compound that primarily targets aryl compounds and polar or polarizable olefins . It is used in the synthesis of complex molecules, particularly in the creation of spiroindazoles and oxazole and furan derivatives .
Mode of Action
The compound interacts with its targets through 1,3-dipolar cycloaddition reactions . In these reactions, this compound acts as a dipole, undergoing a formal 1,3-cycloaddition to polar or polarizable olefins . This interaction results in the formation of complex molecules, such as spiroindazoles .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the synthesis of heterocycles . The compound participates in 1,3-dipolar cycloaddition reactions with arynes . This leads to the formation of complex molecules, such as spiroindazoles , which are important in various biochemical processes.
Pharmacokinetics
It is known that the compound can be prepared on a large scale throughdiazo transfer reactions with tosylazide . This suggests that the compound may have good stability and could potentially be used in various applications.
Result of Action
The result of the action of this compound is the formation of complex molecules, such as spiroindazoles and oxazole and furan derivatives . These molecules are important in various biochemical processes and have a broad spectrum of biological properties .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reactivity of the compound is enhanced markedly in polar-protic solvents . Additionally, the presence of chiral Rh(II)-catalysts can influence the enantioselectivity of the compound’s reactions .
准备方法
2-Diazocyclohexane-1,3-dione can be synthesized through diazo transfer reactions to 1,3-dicarbonyl compounds using tosyl azide as the diazo transfer reagent. The reaction typically involves the use of tosyl azide and a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified using chromatographic techniques .
化学反应分析
2-Diazocyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Cyclopropanation: This compound can react with olefins in the presence of transition metal catalysts, such as copper(I) or rhodium(II), to form cyclopropane derivatives.
1,3-Dipolar Cycloaddition: It can participate in 1,3-dipolar cycloaddition reactions with dipolarophiles like olefins and alkynes, leading to the formation of heterocyclic compounds.
Decomposition: The diazo group can decompose to generate carbenes, which can further react with various substrates to form new chemical bonds.
科学研究应用
Synthetic Applications
The primary utility of 2-diazocyclohexane-1,3-dione lies in its role as a key intermediate in organic synthesis. It is particularly useful in the formation of heterocycles, which are compounds containing at least one atom that is not carbon in the ring structure. The following sections detail the synthetic methodologies and their respective applications.
Formation of Heterocycles
This compound is utilized in various reactions to synthesize heterocyclic compounds. Notably, it has been employed in:
- Electrophilic Addition Reactions : The compound can participate in electrophilic addition reactions with azide ions to form diazo compounds, which are crucial for further transformations into more complex structures .
- Cycloadditions : It has been shown to undergo 1,3-dipolar cycloadditions with various substrates under transition-metal catalysis, leading to the formation of diverse cyclic compounds .
Catalyzed Reactions
Recent studies have indicated that this compound can be effectively used in catalyzed reactions:
- Rhodium-Catalyzed Reactions : Rhodium catalysts have been reported to enhance the yields of products formed from 2-diazo compounds, demonstrating its potential in synthetic organic chemistry .
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Rh₂(OAc)₄ | Up to 82% |
| Electrophilic Addition | Various | Variable |
Biological Activities
Beyond its synthetic utility, this compound exhibits significant biological activities that make it a candidate for pharmaceutical research.
Antitumor and Antimicrobial Properties
Compounds derived from this compound have been investigated for their potential antitumor and antimicrobial activities:
- Antitumor Activity : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression, suggesting a mechanism for antitumor efficacy .
- Antimicrobial Activity : Some studies have demonstrated that these derivatives possess antimicrobial properties against various pathogens, making them suitable candidates for drug development .
Herbicidal Applications
Recent findings suggest that derivatives of this compound can act as herbicides by inhibiting specific enzymes in plants. For instance, studies on related compounds have shown inhibitory activity against HPPD (4-hydroxyphenylpyruvate dioxygenase), a key enzyme involved in the biosynthesis of certain amino acids .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in various applications:
- A study demonstrated the successful synthesis of novel triketone compounds using this diazo compound as a starting material, yielding products with promising biological activity .
- Another investigation focused on the use of rhodium-catalyzed cycloadditions involving this compound, showcasing its utility in generating complex molecular architectures efficiently .
相似化合物的比较
2-Diazocyclohexane-1,3-dione can be compared with other diazo compounds, such as:
Ethyl Diazoacetate: This compound is commonly used in carbene transfer reactions and can be compared to this compound in terms of its reactivity and applications.
This compound stands out due to its cyclic structure, which imparts unique reactivity and stability to the diazo group, making it a valuable compound in various chemical transformations.
生物活性
2-Diazocyclohexane-1,3-dione is a compound of interest in various fields of research, particularly in medicinal chemistry and agricultural science. Its biological activity has been the subject of numerous studies, revealing potential applications in herbicide development and therapeutic agents. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing key findings from diverse sources, including synthesis methods, biological assays, and structure-activity relationships.
Synthesis of this compound
The synthesis of this compound typically involves diazo transfer reactions from cyclohexane-1,3-dione. A common procedure includes the use of tosyl azide as a diazo source, allowing for the generation of the diazo compound in moderate yields. The compound can be characterized using techniques such as NMR spectroscopy and infrared (IR) spectroscopy.
Synthesis Procedure
- Starting Material : Cyclohexane-1,3-dione
- Reagents : Tosyl azide
- Yield : Approximately 41% for the diazo compound.
- Characterization :
- NMR : (t), (quint)
- IR : , , cm
Herbicidal Activity
Research indicates that derivatives of cyclohexane-1,3-diones exhibit herbicidal properties through inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of carotenoids in plants.
Key Findings
- Inhibitory Concentration (IC50) : The most potent derivatives showed IC50 values lower than that of commercial herbicides like sulcotrione.
- Structure-Activity Relationship (SAR) : The presence of a 1,3-dione moiety is essential for HPPD inhibition. Optimal side chain lengths were found to be between 9 to 11 carbons for maximum activity .
Antimicrobial and Antitumor Activities
Some studies have explored the antimicrobial and antitumor activities associated with diazocyclohexane derivatives. These compounds have shown promising results against various bacterial strains and cancer cell lines.
Summary of Biological Activities
Case Study 1: Herbicidal Efficacy
A study conducted on a series of synthesized 2-acyl-cyclohexane-1,3-diones demonstrated significant herbicidal activity. The most active compound exhibited an IC50 value of , outperforming traditional herbicides .
Case Study 2: Antimicrobial Activity
Another investigation reported that specific derivatives showed notable antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
属性
IUPAC Name |
2-diazocyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-8-6-4(9)2-1-3-5(6)10/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKJHLDHDQWHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=[N+]=[N-])C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453724 | |
| Record name | 2-diazocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1460-08-8 | |
| Record name | 2-diazocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-diazo-1,3-cyclohexanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














